3-Acetyl-2,6-dimethoxypyridine
Description
Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol CAS No.: 870703-62-1 Structure: A pyridine ring substituted with an acetyl group at position 3 and methoxy groups at positions 2 and 6 (Figure 1) .
Properties
IUPAC Name |
1-(2,6-dimethoxypyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)7-4-5-8(12-2)10-9(7)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVALWZXGBXJZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584737 | |
| Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-62-1 | |
| Record name | 1-(2,6-Dimethoxy-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870703-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethoxypyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acetyl-2,6-dimethoxypyridine | |
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Preparation Methods
Classical Acetylation of 2,6-Dimethoxypyridine
Methodology :
2,6-Dimethoxypyridine undergoes Friedel-Crafts acetylation using acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction proceeds via electrophilic substitution at the 3-position of the pyridine ring.
- Molar ratio : 1:2 (2,6-dimethoxypyridine : acetic anhydride)
- Catalyst : 10% (v/v) concentrated H₂SO₄
- Temperature : 80–90°C
- Time : 4–6 hours
- Yield : 68–72%
- Prolonged reaction times (>8 hours) lead to over-acetylation.
- Lower temperatures (<60°C) result in incomplete conversion.
Microwave-Assisted Synthesis
Methodology :
Microwave irradiation accelerates the acetylation process, reducing reaction times from hours to minutes. This method uses acetic anhydride and polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst.
- Power : 375 W
- Temperature : 85–95°C (automated control)
- Time : 30–45 minutes
- Yield : 89–92%
- Energy-efficient and scalable for industrial applications.
- Reduced side-product formation compared to classical methods.
Grignard Reagent Approach
Methodology :
A two-step process involving:
- Lithiation of 2,6-dimethoxypyridine using methylmagnesium bromide (MeMgBr).
- Reaction with acetyl chloride to introduce the acetyl group.
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1 | MeMgBr/THF | −78°C → 20°C, 3 hours | Lithiated intermediate |
| 2 | Acetyl chloride | 0°C, 1 hour | Crude product (GC purity: 99.5%) |
Yield : 73–78% after purification.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Challenges |
|---|---|---|---|---|
| Classical Acetylation | 68–72 | 4–6 h | Moderate | Over-acetylation risk |
| Microwave | 89–92 | 30–45 min | High | Equipment cost |
| Gas-Phase | 61–75 | Continuous | Industrial | High energy input |
| Grignard | 73–78 | 4 h | Lab-scale | Moisture sensitivity |
Industrial Production Considerations
- Continuous Flow Systems : Automated reactors improve efficiency and safety for large-scale synthesis.
- Catalyst Recycling : TiO₂/Na₂O catalysts in gas-phase reactions demonstrate reusability for up to 5 cycles.
- Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity.
Emerging Techniques
- Enzyme-Mediated Acetylation : Preliminary studies suggest lipase-based catalysts for greener synthesis, though yields remain low (∼40%).
- Electrochemical Methods : Anodic oxidation of 2,6-dimethoxypyridine in acetonitrile shows promise but requires further optimization.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2,6-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy groups and the acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methoxy groups under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
Drug Synthesis
3-Acetyl-2,6-dimethoxypyridine serves as a crucial building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features enhance the bioactivity of drug candidates. For instance, studies have shown that derivatives of this compound exhibit improved efficacy in treating conditions such as Alzheimer's disease and depression due to their ability to modulate neurotransmitter systems .
Case Study: Neurological Agents
A notable research study demonstrated the synthesis of novel pyridine derivatives from this compound that exhibited significant activity against neurodegenerative diseases. The synthesized compounds were evaluated for their binding affinity to specific receptors involved in neurotransmission and showed promising results in vitro .
Agricultural Chemicals
Agrochemical Formulation
This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of herbicides and fungicides. Its incorporation into pesticide formulations has been shown to improve activity against resistant strains of pests and pathogens .
Case Study: Enhanced Herbicide Efficacy
Research indicated that formulations containing this compound demonstrated increased effectiveness in controlling weed species resistant to conventional herbicides. Field trials revealed a significant reduction in weed biomass compared to control treatments without this compound .
Material Science
Polymer Development
In material science, this compound is employed in developing advanced polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for better cross-linking in polymer matrices, resulting in materials with improved durability and performance .
Case Study: High-Performance Polymers
A study focused on synthesizing polymer composites using this compound as a modifier. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers, making them suitable for applications in aerospace and automotive industries .
Biochemical Research
Reagent in Assays
The compound is widely used as a reagent in various biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. Its ability to interact with biological systems makes it valuable for exploring cellular processes .
Case Study: Enzyme Activity Studies
In a biochemical study, researchers utilized this compound to investigate its effects on specific enzyme activities related to metabolic disorders. The results indicated that this compound could modulate enzyme kinetics, providing insights into potential therapeutic avenues for metabolic diseases .
Analytical Chemistry
Chromatography Applications
this compound is employed in analytical techniques such as chromatography for separating and identifying complex mixtures. Its distinct properties facilitate more precise measurements and better resolution in analytical applications .
Case Study: Improved Separation Techniques
A research paper highlighted the use of this compound as a stationary phase modifier in high-performance liquid chromatography (HPLC). This modification led to enhanced separation efficiency for various analytes compared to traditional stationary phases .
Summary Table of Applications
| Field | Application | Impact/Outcome |
|---|---|---|
| Pharmaceutical | Drug synthesis targeting neurological disorders | Improved efficacy of drug candidates |
| Agricultural Chemicals | Formulation of herbicides and fungicides | Enhanced effectiveness against resistant pests |
| Material Science | Development of advanced polymers | Increased thermal stability and mechanical strength |
| Biochemical Research | Reagent in biochemical assays | Insights into enzyme activity modulation |
| Analytical Chemistry | Chromatography applications | Enhanced separation efficiency |
Mechanism of Action
The mechanism of action of 3-Acetyl-2,6-dimethoxypyridine involves its interaction with various molecular targets. The acetyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity. The methoxy groups can participate in electron-donating interactions, enhancing the compound’s reactivity and binding affinity . These interactions can modulate enzymatic activities and cellular pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Research Findings and Case Studies
Antiviral Efficacy
A 2025 study demonstrated that this compound derivatives inhibited SARS-CoV-2 protease (IC₅₀ = 2.1 µM), outperforming favipiravir (IC₅₀ = 8.7 µM) .
Agrochemical Performance
Field trials showed herbicides containing this compound reduced weed biomass by 75% vs. 45% for 2,6-dimethoxypyridine-based formulations .
Polymer Modifications
Incorporating this compound into polyurethane increased tensile strength by 30% compared to unmodified polymers .
Biological Activity
3-Acetyl-2,6-dimethoxypyridine is a pyridine derivative notable for its diverse biological activities. This compound, characterized by an acetyl group at the 3-position and methoxy groups at the 2- and 6-positions, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- Appearance : Pale yellow solid
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Antiviral Activity :
- Studies have shown that this compound has promising binding affinities with target proteins involved in viral replication. Molecular docking studies suggest that derivatives of this compound exhibit higher binding affinities than established antiviral drugs such as Nevirapine and Favipiravir .
- The ability to inhibit viral proteins positions it as a candidate for further antiviral drug development.
-
Antifibrotic Properties :
- Some derivatives have been evaluated for their antifibrotic activities, indicating potential therapeutic applications in treating fibrotic diseases. The mechanism may involve modulation of pathways that regulate fibrosis.
-
Hemorheological Effects :
- The compound has also been studied for its influence on blood rheology, which could have implications in conditions where blood flow is compromised.
While specific mechanisms of action for this compound are not fully elucidated, molecular docking studies provide insights into its interactions with biological targets. The compound appears to engage with proteins through non-covalent interactions, which can modulate their activity.
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Acetylpyridine | Acetyl group at position 3 | Lacks methoxy substituents |
| 2,6-Dimethoxypyridine | Methoxy groups at positions 2 and 6 | No acetyl group present |
| 3-Acetyl-2-methylpyridine | Acetyl group at position 3; methyl at position 2 | Similar reactivity but different biological profile |
| 4-Acetyl-2,6-dimethylpyridine | Acetyl group at position 4; dimethyl at positions 2 and 6 | Different position of acetyl group affects reactivity |
The combination of the acetyl group and two methoxy substituents on the pyridine ring enhances both chemical reactivity and biological properties compared to these similar compounds.
Case Studies
- Antiviral Potential :
-
Fibrosis Treatment :
- Preliminary investigations into the antifibrotic effects indicated that derivatives could inhibit fibroblast proliferation and collagen synthesis in vitro, pointing towards potential applications in treating fibrotic diseases.
Q & A
Basic: What are the standard synthetic routes for 3-Acetyl-2,6-dimethoxypyridine, and what factors influence reaction efficiency?
Methodological Answer:
this compound is typically synthesized via acetylation of 2,6-dimethoxypyridine. A common approach involves Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of Lewis acids like AlCl₃. Key factors affecting efficiency include:
- Reagent stoichiometry : Excess acetylating agent improves yield but may lead to diacetylated byproducts (e.g., 3,5-diacetyl derivatives observed in related pyridines) .
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic substitution, while moisture-sensitive conditions prevent hydrolysis of intermediates .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
Characterization via H NMR should confirm the acetyl group (δ ~2.6 ppm for CH₃CO) and methoxy substituents (δ ~3.8–4.0 ppm) .
Advanced: How can contradictory data on acetylation regioselectivity in dimethoxypyridines be resolved?
Methodological Answer:
Discrepancies in regioselectivity (e.g., acetylation at C3 vs. C4) arise from electronic and steric effects. To resolve contradictions:
- Computational modeling : Perform DFT calculations to map electron density and identify reactive sites. For 2,6-dimethoxypyridine, methoxy groups at C2/C6 deactivate C4 via resonance, favoring C3 acetylation .
- Isotopic labeling : Use C-labeled acetyl groups to track substitution patterns via NMR.
- Comparative kinetics : Monitor reaction intermediates via in-situ IR or LC-MS to detect transient species. For example, steric hindrance in bulkier analogs (e.g., 2,6-di-tert-butyl derivatives) may shift selectivity .
Basic: What analytical techniques are critical for characterizing this compound and its impurities?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substitution patterns. Methoxy protons appear as singlets (δ ~3.8–4.0 ppm), while acetyl protons resonate at δ ~2.6 ppm. Aromatic protons exhibit splitting patterns consistent with C3 substitution .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁NO₃, m/z 181.0739) and detect byproducts like diacetylated derivatives.
- IR spectroscopy : Stretching vibrations for acetyl (C=O at ~1680 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups align with reference spectra of related pyridines .
Advanced: How can reaction yields be optimized while minimizing hazardous byproducts?
Methodological Answer:
- Catalyst screening : Replace AlCl₃ with greener alternatives (e.g., FeCl₃ or ionic liquids) to reduce waste. Studies on similar pyridines show FeCl₃ improves yield by 15–20% while lowering toxicity .
- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions (e.g., over-acetylation) and improving reproducibility.
- Byproduct analysis : Use GC-MS to identify and quantify impurities (e.g., chlorinated derivatives from residual HCl). Adjust quenching protocols (e.g., neutralization with NaHCO₃) to minimize halogenated waste .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if dust formation occurs .
- Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.
- First aid : For inhalation exposure, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .
Advanced: What strategies mitigate environmental impacts of this compound synthesis?
Methodological Answer:
- Solvent recovery : Implement distillation or membrane filtration to recycle dichloromethane or DMF, reducing VOC emissions .
- Waste treatment : Neutralize acidic waste streams with Ca(OH)₂ to precipitate aluminum salts, followed by adsorption on activated carbon for organic residues.
- Life-cycle assessment (LCA) : Compare energy/emission profiles of batch vs. flow synthesis to identify eco-friendly alternatives .
Basic: How is this compound utilized in coordination chemistry?
Methodological Answer:
The acetyl and methoxy groups act as electron-withdrawing and donating moieties, respectively, enabling diverse metal-ligand interactions:
- Complex synthesis : React with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Chelation typically occurs via the pyridinic nitrogen and acetyl oxygen .
- Spectroscopic analysis : UV-Vis spectra (e.g., λmax shifts upon metal binding) and magnetic susceptibility measurements confirm coordination geometry.
Advanced: How do structural modifications of this compound influence bioactivity?
Methodological Answer:
- SAR studies : Replace the acetyl group with carboxy or amide functionalities to modulate lipophilicity and bioavailability. For example, 3-carboxy analogs show enhanced antimicrobial activity in endophyte-derived compounds .
- Enzymatic assays : Test derivatives against target enzymes (e.g., cytochrome P450) to evaluate inhibitory effects. Molecular docking can predict binding affinities based on acetyl group orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
